molecular formula C18H25N3O3 B12175098 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

Cat. No.: B12175098
M. Wt: 331.4 g/mol
InChI Key: ZXQWSISONCPGNC-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is a structurally complex acetamide derivative featuring a pyrrolidine ring, a dihydroquinoline moiety, and an acetamide linker. The acetamide bridge likely enhances solubility and serves as a flexible spacer for molecular interactions.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C18H25N3O3/c1-2-21-9-3-4-14(21)11-19-18(23)12-24-15-7-5-13-6-8-17(22)20-16(13)10-15/h5,7,10,14H,2-4,6,8-9,11-12H2,1H3,(H,19,23)(H,20,22)

InChI Key

ZXQWSISONCPGNC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)COC2=CC3=C(CCC(=O)N3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from 1-ethylpyrrolidine through a series of reactions involving alkylation and cyclization.

    Quinoline Derivative Preparation: The quinoline derivative is prepared by hydroxylation and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the quinoline derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the quinoline ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include quinoline derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted amides or ethers, depending on the nucleophile used.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related acetamide derivatives:

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name (Structure) Key Substituents/Features Molecular Weight (g/mol) Synthesis Method Potential Applications Reference
Target Compound Pyrrolidine, dihydroquinoline, hydroxyl group Calculated: ~372.45* Likely amide coupling/heterocyclic reflux Undisclosed (pharmacological?)
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Coumarin, thiazolidinone ~350–400 (estimated) Reflux with ZnCl₂/mercaptoacetic acid Antimicrobial/antifungal
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(alkyl)acetamide (PROTAC) Dioxoisoindolinyl, piperidine, alkyl chains 713.28 (HRMS confirmed) Multi-step PROTAC assembly Targeted protein degradation
FOE 5043 (Pesticide) Thiadiazole, 4-fluorophenyl ~322.3 (estimated) Undisclosed Agricultural pesticide
1,2,3-Triazole acetamide derivatives Triazole, nitroquinoxaline, phenylthiazole ~400–450 (estimated) Cu-catalyzed click chemistry Anticancer/antimicrobial

Key Findings:

Structural Diversity in Backbone Moieties: The target compound’s dihydroquinoline core differentiates it from coumarin-based acetamides (e.g., ) and thiadiazole-containing pesticides (e.g., FOE 5043 ). Dihydroquinoline offers planar aromaticity, whereas coumarin and thiadiazole provide distinct π-π stacking or electron-deficient properties. Pyrrolidine substituents (as in the target) are structurally analogous to N-substituted pyrrolidinones in but differ in alkylation patterns, which influence steric bulk and solubility .

Synthetic Methodologies :

  • The target compound’s synthesis may parallel ’s iodoacetamide preparation (chloroacetyl chloride with tertiary amines) or ’s reflux in 1,4-dioxane . However, it lacks the thioacetamide or triazole click chemistry steps seen in and .

Functional and Biological Implications: PROTAC derivatives () utilize acetamide linkers for proteolysis-targeting chimera activity, suggesting the target’s acetamide group could serve a similar bridging role in drug design . Pesticides like FOE 5043 highlight acetamide versatility in agrochemicals, though the target’s dihydroquinoline may align more with pharmacological applications (e.g., kinase inhibition).

Elemental Analysis and Characterization: While the target’s elemental data are unavailable, and provide benchmarks for N-substituted pyrrolidinones (e.g., C: 68.89–71.17%, H: 7.29–7.81%) , which could guide purity assessments.

Biological Activity

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H23N2O4C_{16}H_{23}N_{2}O_{4}. Its structure includes a pyrrolidine ring and a dihydroquinoline moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of the hydroxy group in the dihydroquinoline structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound may possess antimicrobial activity against various pathogens.
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially through mechanisms involving the modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.
    CompoundIC50 (μM)Reference
    N-Acetylcholine Esterase Inhibitor3.08
  • Modulation of Signaling Pathways : The compound may influence pathways related to neuroinflammation and apoptosis, contributing to its neuroprotective effects.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Neuroprotective Studies : In a study involving scopolamine-induced cognitive impairment in mice, administration of similar compounds led to significant improvements in learning and memory functions, suggesting potential applications in treating neurodegenerative diseases.
    • Findings : The compounds reduced amyloid-beta aggregation and exhibited anti-inflammatory effects through NF-kB pathway inhibition.
  • Antimicrobial Efficacy : Research on derivatives showed effective inhibition against specific bacterial strains, indicating potential for development as antimicrobial agents.

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